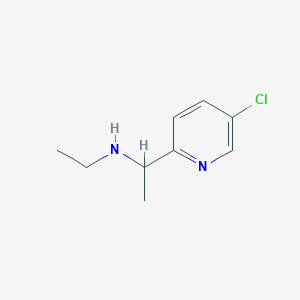

1-(5-Chloropyridin-2-yl)-N-ethylethanamine

Descripción

1-(5-Chloropyridin-2-yl)-N-ethylethanamine is a substituted pyridine derivative characterized by a chlorine atom at the 5-position of the pyridine ring and an N-ethyl-substituted ethanamine group at the 2-position. Its molecular formula is C₉H₁₂ClN₂, with a molecular weight of 186.66 g/mol.

Propiedades

IUPAC Name |

1-(5-chloropyridin-2-yl)-N-ethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-3-11-7(2)9-5-4-8(10)6-12-9/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTPELFZMIAWNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-2-yl)-N-ethylethanamine typically involves the reaction of 5-chloro-2-bromopyridine with ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Chloropyridin-2-yl)-N-ethylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(5-Chloropyridin-2-yl)-N-ethylethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its potential to interact with specific biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings

Mecanismo De Acción

The mechanism of action of 1-(5-Chloropyridin-2-yl)-N-ethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target and the context of its use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 1-(5-Chloropyridin-2-yl)-N-ethylethanamine with structurally related compounds, focusing on substituent variations, molecular properties, and applications:

Key Observations:

Substituent Position and Bioactivity: The position of the chlorine atom on the pyridine ring significantly impacts electronic properties. For example, 5-Cl on pyridin-2-yl (target compound) vs. 6-Cl on pyridin-3-yl (N-[(6-chloropyridin-3-yl)methyl]-N-methylamine) alters resonance effects and binding affinity in pesticidal applications .

Amine Group Modifications :

- Ethylamine vs. methylamine: The N-ethyl group in the target compound increases lipophilicity and steric bulk compared to N-methyl derivatives, which may enhance membrane permeability .

- Difluoroethylamine (2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine ) introduces strong electron-withdrawing effects, favoring interactions with electrophilic biological targets .

Functional Group Interconversion :

- Replacing the amine with a ketone (1-(5-Chloropyridin-2-yl)ethan-1-one ) drastically alters reactivity, enabling use as a carbonyl-containing building block in heterocyclic synthesis .

Research and Application Insights

- Agrochemicals: N-methyl analogs (e.g., N-[(6-chloropyridin-3-yl)methyl]-N-methylamine) are key intermediates in neonicotinoid insecticides, highlighting the importance of pyridine substitution patterns .

- Material Science : Ketone-containing analogs serve as precursors for polymers with tailored electrochemical properties .

Actividad Biológica

1-(5-Chloropyridin-2-yl)-N-ethylethanamine, commonly referred to as 5-Cl-NEE, is a compound that belongs to the class of amphetamines and phenethylamines. It has garnered interest in pharmacological research due to its potential as a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), which suggests possible applications in treating mood disorders such as depression and anxiety. This article aims to provide a comprehensive overview of the biological activity of 5-Cl-NEE, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 5-Cl-NEE is with a molecular weight of 208.7 g/mol. It features a pyridine ring substituted with a chlorine atom at position 5 and an ethylamino group linked to the second carbon atom. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 208.7 g/mol |

| Melting Point | 35-39 °C |

| Boiling Point | 305-306 °C |

| Solubility | Slightly soluble in water; soluble in ethanol and DMSO |

5-Cl-NEE acts primarily as a selective inhibitor of the serotonin transporter (SERT) and norepinephrine transporter (NET). By blocking these transporters, it enhances the availability of serotonin and norepinephrine in the synaptic cleft, which is crucial for mood regulation.

Key Mechanisms:

- SERT Inhibition : Increases serotonin levels, potentially alleviating depressive symptoms.

- NET Inhibition : Enhances norepinephrine signaling, which can improve mood and energy levels.

Antidepressant and Anxiolytic Effects

Research indicates that 5-Cl-NEE exhibits significant antidepressant-like effects in animal models. A study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that administration of 5-Cl-NEE reduced anxiety-like behaviors in mice, comparable to traditional antidepressants such as fluoxetine.

Pain Modulation

In addition to its mood-enhancing properties, 5-Cl-NEE has been investigated for its analgesic effects. Preclinical studies have shown that it can reduce neuropathic pain, suggesting potential applications in pain management.

Study on Anxiety Reduction

A notable study assessed the impact of 5-Cl-NEE on anxiety-like behavior using the elevated plus maze test. Mice treated with varying doses exhibited significantly increased time spent in open arms compared to control groups, indicating reduced anxiety levels.

Pain Relief Research

In another experiment involving nerve injury models, 5-Cl-NEE administration resulted in decreased mechanical allodynia, demonstrating its potential efficacy as an analgesic agent.

Applications in Scientific Research

Beyond its therapeutic potential, 5-Cl-NEE is utilized as a tool compound to explore the mechanisms underlying mood disorders and pain pathways. Its selective action on neurotransmitter systems makes it valuable for developing new analytical methods for neurotransmitter detection.

Current State of Research

Research on 5-Cl-NEE remains primarily preclinical, with no clinical trials reported thus far. The compound's promising pharmacological profile warrants further investigation into its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.